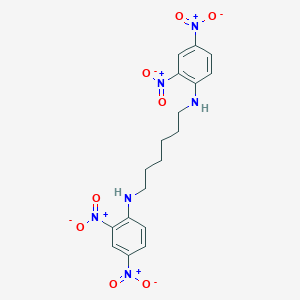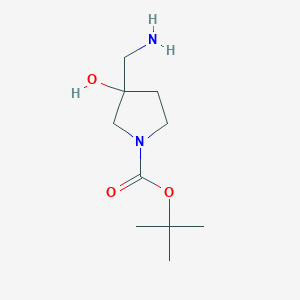![molecular formula C17H12N2O2 B182909 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline CAS No. 19904-37-1](/img/structure/B182909.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A (ET_A) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension.
Mecanismo De Acción
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline selectively binds to the ET_A receptor and blocks the action of ET-1. The ET_A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET_A receptor, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline reduces vascular tone and blood pressure.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been shown to have several biochemical and physiological effects, including:
1. Inhibition of ET-1-induced vasoconstriction
2. Reduction of blood pressure
3. Improvement of cardiac function in heart failure
4. Reduction of pulmonary vascular resistance in pulmonary hypertension
5. Protection against ischemia-reperfusion injury in the heart and kidney
6. Inhibition of cell proliferation and migration in cancer cells
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has several advantages as a research tool, including its high selectivity for the ET_A receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, including:
1. Development of more potent and selective ET_A receptor antagonists
2. Investigation of the role of ET-1 and ET_A receptors in the pathogenesis of various diseases, including cancer, diabetes, and kidney disease
3. Evaluation of the therapeutic potential of ET_A receptor antagonists in clinical trials for cardiovascular and pulmonary diseases
4. Study of the mechanisms underlying the protective effects of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline against ischemia-reperfusion injury
5. Investigation of the potential use of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline as a tool for targeted drug delivery in cancer therapy.
Métodos De Síntesis
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline is a cyclic peptide containing 10 amino acid residues, and its chemical structure is as follows: H-D-Asp(OBzl)-D-Tic-OH [D-Tic-2',6'-dimethyltyrosine; OBzl, benzyl ester].
Aplicaciones Científicas De Investigación
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been widely used as a research tool to investigate the physiological and pathophysiological roles of ET-1 and ET_A receptors. It has been shown to inhibit ET-1-induced vasoconstriction in various animal models, including rats, dogs, and pigs. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has also been used to study the effects of ET-1 on cardiac function, renal function, and pulmonary circulation.
Propiedades
Número CAS |
19904-37-1 |
|---|---|
Nombre del producto |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+ |
Clave InChI |
LGIOSNXCCIPHHL-FNORWQNLSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)



